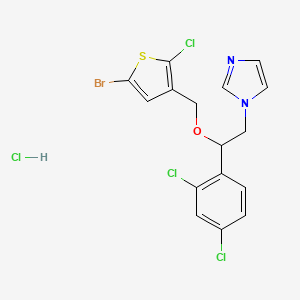![molecular formula C25H19N2NaO3 B13783813 11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt CAS No. 93964-25-1](/img/structure/B13783813.png)
11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-oxido-N-(4-methoxy-2-tolyl)-11H-benzo[a]carbazole-3-carboxamidate is a complex organic compound with a unique structure that includes a benzo[a]carbazole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-oxido-N-(4-methoxy-2-tolyl)-11H-benzo[a]carbazole-3-carboxamidate typically involves multi-step organic reactions. The initial steps often include the formation of the benzo[a]carbazole core, followed by functionalization to introduce the 2-oxido, 4-methoxy, and 2-tolyl groups. Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing agents for introducing the oxido group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Sodium 2-oxido-N-(4-methoxy-2-tolyl)-11H-benzo[a]carbazole-3-carboxamidate can undergo various chemical reactions, including:
Oxidation: The oxido group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the oxido group, potentially using reagents like sodium borohydride.
Substitution: The methoxy and tolyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a more highly oxidized benzo[a]carbazole derivative, while reduction could yield a simpler benzo[a]carbazole compound.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of Sodium 2-oxido-N-(4-methoxy-2-tolyl)-11H-benzo[a]carbazole-3-carboxamidate involves its interaction with specific molecular targets. The oxido group can participate in redox reactions, while the benzo[a]carbazole core can interact with various biological molecules. These interactions can modulate cellular pathways and lead to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Benzo[a]carbazole: The core structure of the compound, which shares some chemical properties.
Methoxybenzo[a]carbazole: A similar compound with a methoxy group, but lacking the oxido and tolyl groups.
Tolylbenzo[a]carbazole: Another similar compound with a tolyl group, but lacking the oxido and methoxy groups.
Uniqueness
Sodium 2-oxido-N-(4-methoxy-2-tolyl)-11H-benzo[a]carbazole-3-carboxamidate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the oxido group, in particular, allows for unique redox chemistry that is not observed in simpler benzo[a]carbazole derivatives.
属性
CAS 编号 |
93964-25-1 |
|---|---|
分子式 |
C25H19N2NaO3 |
分子量 |
418.4 g/mol |
IUPAC 名称 |
sodium;3-[(4-methoxy-2-methylphenyl)carbamoyl]-11H-benzo[a]carbazol-2-olate |
InChI |
InChI=1S/C25H20N2O3.Na/c1-14-11-16(30-2)8-10-21(14)27-25(29)20-12-15-7-9-18-17-5-3-4-6-22(17)26-24(18)19(15)13-23(20)28;/h3-13,26,28H,1-2H3,(H,27,29);/q;+1/p-1 |
InChI 键 |
KIZZXOBTCFRJSD-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2=C(C=C3C(=C2)C=CC4=C3NC5=CC=CC=C45)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




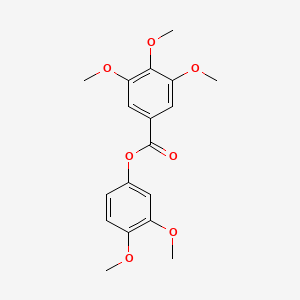
![1,5-Dithia-9-aza-spiro[5.6]dodecane hydrochloride](/img/structure/B13783757.png)

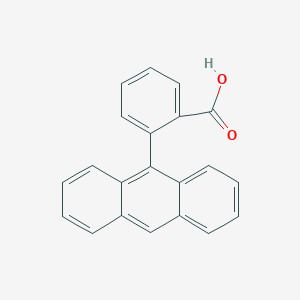
![diethyl-[2-(2-methoxyphenyl)sulfanylethyl]azanium;chloride](/img/structure/B13783769.png)
![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)

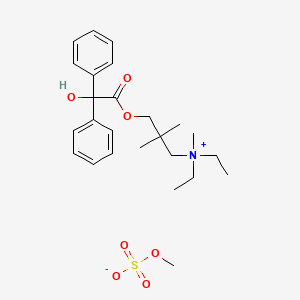
![Acetic acid, [[(diethylamino)thioxomethyl]thio]-, sodium salt](/img/structure/B13783807.png)
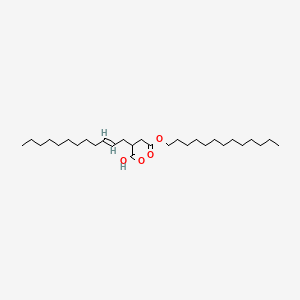
![Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, benzoate](/img/structure/B13783828.png)
